molecular formula C9H7ClN2O2 B12340615 2-chloro-6-methoxy-6H-quinazolin-4-one

2-chloro-6-methoxy-6H-quinazolin-4-one

Cat. No.: B12340615
M. Wt: 210.62 g/mol
InChI Key: ZXZPZTFMQDBALX-UHFFFAOYSA-N
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Description

2-chloro-6-methoxy-6H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a benzene ring fused with a pyrimidine ring. These compounds have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methoxy-6H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method involves the reaction of 2-chloro-6-methoxyanthranilic acid with formamide under reflux conditions to yield the desired quinazolinone . Another approach includes the use of o-amino benzamides and thiols in a one-pot intermolecular annulation reaction, which is transition metal and external oxidant-free .

Industrial Production Methods

Industrial production of quinazolinone derivatives often employs scalable and efficient synthetic routes. Microwave-assisted synthesis and metal-catalyzed reactions are commonly used to enhance reaction rates and yields. These methods are advantageous due to their operational simplicity and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-methoxy-6H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinones, which exhibit different biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloroquinazolin-4-one
  • 6-methoxyquinazolin-4-one
  • 2-chloro-6-methoxyquinazoline

Uniqueness

2-chloro-6-methoxy-6H-quinazolin-4-one is unique due to the presence of both chloro and methoxy substituents, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a therapeutic agent compared to other quinazolinone derivatives .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

2-chloro-6-methoxy-6H-quinazolin-4-one

InChI

InChI=1S/C9H7ClN2O2/c1-14-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-5H,1H3

InChI Key

ZXZPZTFMQDBALX-UHFFFAOYSA-N

Canonical SMILES

COC1C=CC2=NC(=NC(=O)C2=C1)Cl

Origin of Product

United States

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